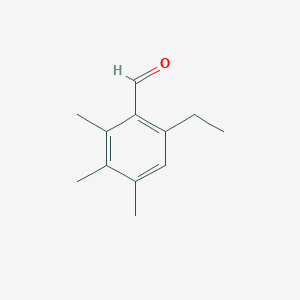
6-Ethyl-2,3,4-trimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,3,4-trimethylbenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with ethyl, methyl, and formyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3-trimethylbenzene with ethyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Ethyl-2,3,4-trimethylbenzoic acid.
Reduction: 6-Ethyl-2,3,4-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Applications De Recherche Scientifique
6-Ethyl-2,3,4-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2,3,4-trimethylbenzaldehyde primarily involves its reactivity as an aldehyde The formyl group can participate in nucleophilic addition reactions, forming various intermediates and products
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethylbenzaldehyde: Lacks the ethyl group, resulting in different reactivity and properties.
6-Ethyl-2,3,4-trimethylbenzoic acid: The oxidized form of the aldehyde, with distinct chemical behavior.
6-Ethyl-2,3,4-trimethylbenzyl alcohol: The reduced form of the aldehyde, used in different applications.
Uniqueness
6-Ethyl-2,3,4-trimethylbenzaldehyde is unique due to the presence of both ethyl and multiple methyl groups on the benzene ring, which influences its steric and electronic properties
Propriétés
Numéro CAS |
88174-29-2 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
6-ethyl-2,3,4-trimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O/c1-5-11-6-8(2)9(3)10(4)12(11)7-13/h6-7H,5H2,1-4H3 |
Clé InChI |
DCQRTBXCPQQQFU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1)C)C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
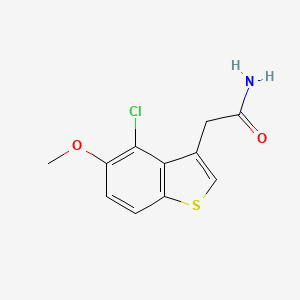
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
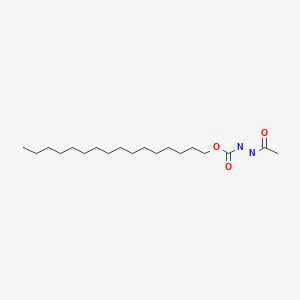
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
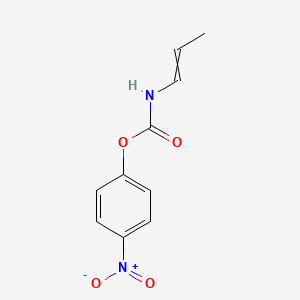
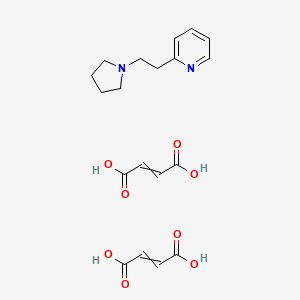
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
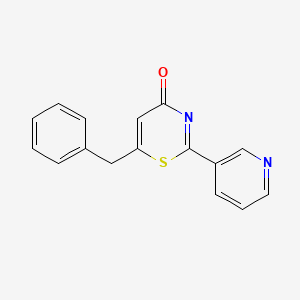
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
